Aurantimycin A Exhibits 2‑ to 4‑Fold Higher Antibacterial Potency than Aurantimycins B and C
Aurantimycin A demonstrates significantly greater antibacterial activity against Gram‑positive bacteria than its co‑produced congeners Aurantimycins B and C. While all three compounds are active against Gram‑positive organisms, Aurantimycin B and C are 2‑ to 4‑fold less potent than Aurantimycin A . This relative potency is consistent across the class, with Aurantimycin A showing MIC values as low as 0.013 µg/mL against Bacillus subtilis ATCC 6633 and Staphylococcus aureus 285 , and 1.25 µg/mL against wild‑type Listeria monocytogenes EGD‑e .
| Evidence Dimension | Antibacterial potency (minimum inhibitory concentration, MIC) |
|---|---|
| Target Compound Data | MIC 0.013 µg/mL (B. subtilis ATCC 6633); MIC 0.013 µg/mL (S. aureus 285); MIC 1.25 µg/mL (L. monocytogenes EGD‑e) |
| Comparator Or Baseline | Aurantimycin B and Aurantimycin C: 2‑ to 4‑fold lower activity |
| Quantified Difference | 2–4‑fold increase in potency for Aurantimycin A |
| Conditions | Broth microdilution assays against Gram‑positive bacterial strains |
Why This Matters
For researchers requiring maximal antibacterial effect at the lowest possible concentration (e.g., in vivo models or combination studies), Aurantimycin A is the most potent compound in its family.
- [1] Zhao H, Wang L, Wan D, Qi J, Gong R, Deng Z, Chen W. Characterization of the aurantimycin biosynthetic gene cluster and enhancing its production by manipulating two pathway-specific activators in Streptomyces aurantiacus JA 4570. Microb Cell Fact. 2016;15:160. doi:10.1186/s12934-016-0559-7. View Source
- [2] Hauf S, Engelgeh T, Halbedel S. Aurantimycin resistance genes contribute to survival of Listeria monocytogenes during life in the environment. Mol Microbiol. 2019;111(4):1009-1024. doi:10.1111/mmi.14205. View Source
